molecular formula C12H16ClNO3 B14562966 3-Chloro-2-[(2,2-dimethyl-1,3-dioxan-4-yl)methoxy]pyridine CAS No. 62186-77-0

3-Chloro-2-[(2,2-dimethyl-1,3-dioxan-4-yl)methoxy]pyridine

Cat. No.: B14562966
CAS No.: 62186-77-0
M. Wt: 257.71 g/mol
InChI Key: ZRVWYUYQYOXRHW-UHFFFAOYSA-N
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Description

3-Chloro-2-[(2,2-dimethyl-1,3-dioxan-4-yl)methoxy]pyridine is an organic compound with a complex structure that includes a pyridine ring substituted with a chloro group and a methoxy group attached to a dioxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-[(2,2-dimethyl-1,3-dioxan-4-yl)methoxy]pyridine typically involves multiple steps. One common method includes the reaction of 3-chloropyridine with a suitable dioxane derivative under specific conditions. The reaction may require the use of catalysts and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-[(2,2-dimethyl-1,3-dioxan-4-yl)methoxy]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the functional groups attached to the pyridine ring.

    Substitution: The chloro group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce various substituted pyridines.

Scientific Research Applications

3-Chloro-2-[(2,2-dimethyl-1,3-dioxan-4-yl)methoxy]pyridine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-2-[(2,2-dimethyl-1,3-dioxan-4-yl)methoxy]pyridine involves its interaction with molecular targets such as enzymes and receptors. The chloro and methoxy groups play a crucial role in its binding affinity and specificity. The compound may inhibit or activate specific pathways depending on its structure and the target molecule.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethyl-1,3-dioxane-4,6-dione:

    3-Chloropyridine: A simpler analogue with only the chloro group attached to the pyridine ring.

Properties

CAS No.

62186-77-0

Molecular Formula

C12H16ClNO3

Molecular Weight

257.71 g/mol

IUPAC Name

3-chloro-2-[(2,2-dimethyl-1,3-dioxan-4-yl)methoxy]pyridine

InChI

InChI=1S/C12H16ClNO3/c1-12(2)16-7-5-9(17-12)8-15-11-10(13)4-3-6-14-11/h3-4,6,9H,5,7-8H2,1-2H3

InChI Key

ZRVWYUYQYOXRHW-UHFFFAOYSA-N

Canonical SMILES

CC1(OCCC(O1)COC2=C(C=CC=N2)Cl)C

Origin of Product

United States

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